![molecular formula C19H21N3OS2 B2792585 N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide CAS No. 851280-41-6](/img/structure/B2792585.png)
N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide, commonly known as CTAP, is a chemical compound that has been studied for its potential use in scientific research. CTAP is a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. In
Mécanisme D'action
CTAP acts as a competitive antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When activated by endogenous opioid peptides such as dynorphin, the kappa opioid receptor can produce analgesia, dysphoria, and other physiological and behavioral effects. CTAP binds to the kappa opioid receptor and prevents the activation of downstream signaling pathways, thereby blocking the effects of endogenous opioid peptides.
Biochemical and Physiological Effects:
CTAP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to block the analgesic effects of endogenous opioid peptides, which suggests that it may be useful for investigating the role of the kappa opioid receptor in pain regulation. CTAP has also been shown to produce anxiogenic and antidepressant-like effects in animal models, which suggests that it may have potential therapeutic applications for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CTAP in lab experiments is that it is a potent and selective antagonist of the kappa opioid receptor, which allows for precise manipulation of the receptor's activity. This can be useful for investigating the role of the kappa opioid receptor in various physiological and behavioral processes. However, one limitation of using CTAP is that it is a relatively new compound and its effects in humans are not yet well understood. Additionally, CTAP may have off-target effects that could complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on CTAP. One area of interest is investigating the potential therapeutic applications of CTAP for anxiety and depression. Additionally, CTAP may be useful for investigating the role of the kappa opioid receptor in drug addiction and withdrawal. Finally, further research is needed to fully understand the biochemical and physiological effects of CTAP and to investigate its potential off-target effects.
Méthodes De Synthèse
CTAP can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-phenyl-2-aminothiazole with carbon disulfide to form 4-phenyl-1,3-thiazol-2-ylthiocarbamoyl chloride. This compound is then reacted with cyclohexylamine to form 1-cyanocyclohexyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]carbamoyl chloride. Finally, this compound is reacted with 2-amino-3-(4-bromobenzoyl)propanoic acid to form CTAP.
Applications De Recherche Scientifique
CTAP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. CTAP has been used in animal studies to investigate the role of the kappa opioid receptor in various physiological and behavioral processes, including pain, depression, anxiety, and drug addiction.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-14(17(23)22-19(13-20)10-6-3-7-11-19)25-18-21-16(12-24-18)15-8-4-2-5-9-15/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRJLLAAMXTEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.